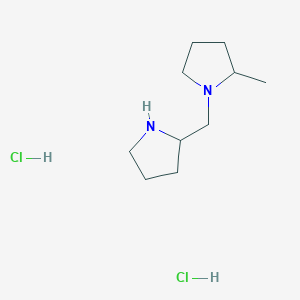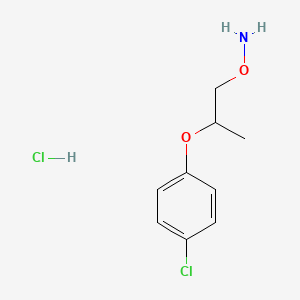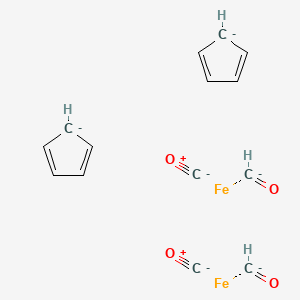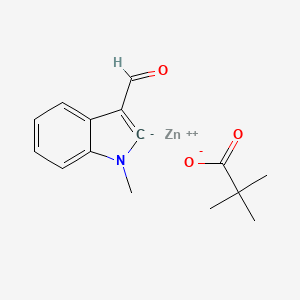
2-Methyl-1-(pyrrolidin-2-ylmethyl)pyrrolidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidine, which is a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and catalysts to ensure high yields and cost-effectiveness. For example, the combination of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve agents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
®-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrole
- Pyrrolidine
- Nornicotine
Uniqueness
®-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-methyl-1-(pyrrolidin-2-ylmethyl)pyrrolidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-4-3-7-12(9)8-10-5-2-6-11-10;;/h9-11H,2-8H2,1H3;2*1H |
InChI Key |
KDDNKKKHKYHXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CC2CCCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)
![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)


![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)


![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)
